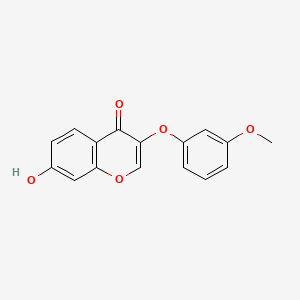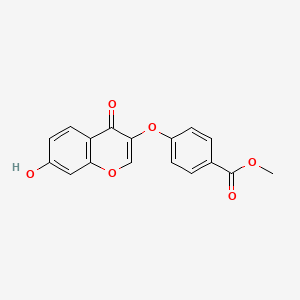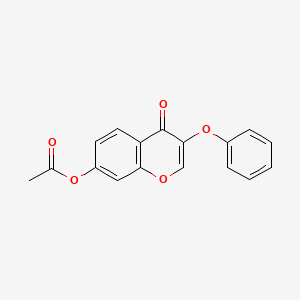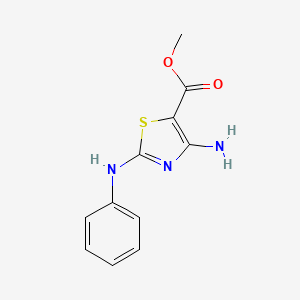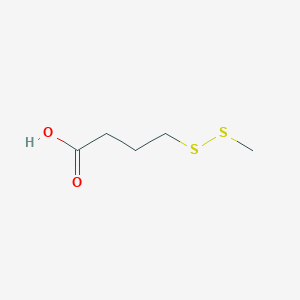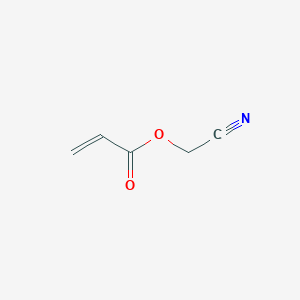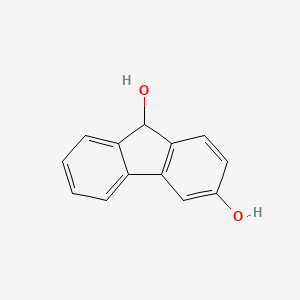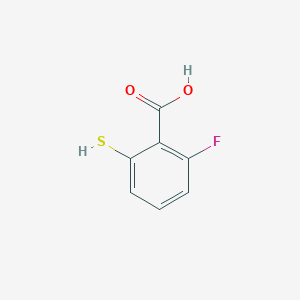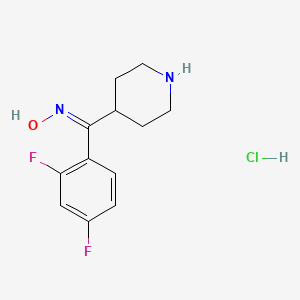
2-Methyl-2-(6-methylquinolin-3-yl)propanenitrile
説明
2-Methyl-2-(6-methylquinolin-3-yl)propanenitrile is a chemical compound with the molecular formula C14H14N2 and a molecular weight of 210.27 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Methyl-2-(6-methylquinolin-3-yl)propanenitrile consists of a quinoline ring attached to a nitrile group via a methyl bridge . The InChI code for this compound is 1S/C14H14N2/c1-10-4-5-13-11(6-10)7-12(8-16-13)14(2,3)9-15/h4-8H,1-3H3 .科学的研究の応用
Chemical Modification and Analgesic Activity
Research has demonstrated that chemical modifications of compounds structurally related to 2-Methyl-2-(6-methylquinolin-3-yl)propanenitrile can influence their biological activities. Specifically, studies on the synthesis, hydrolysis, and analgesic activity of derivatives have shown that methylation of certain components within these molecules can impact their analgesic properties. Methylation of the methylene bridge, in particular, was found to decrease activity, whereas hydration of quinolinylpropanenitriles to their propanamide derivatives enhanced analgesic properties. These findings suggest potential pathways for chemical modification to improve analgesic efficacy in related compounds (Ukrainets, Taran, & Andreeva, 2016).
Synthesis and Reactivity
The compound's structural framework allows for diverse chemical reactions, leading to novel synthetic pathways and potential applications. For instance, iodine-mediated diastereoselective cyclopropanation has been applied to related 6-methylquinoline derivatives, resulting in the synthesis of complex cyclopropane-1,1-dicarbonitriles. Such methodologies underscore the versatility of these compounds in synthetic organic chemistry, offering routes to new chemical entities with potentially significant biological activities (Yavari, Hosseinpour, & Skoulika, 2015).
Luminescent Properties and Photo-induced Electron Transfer
The structural analogs of 2-Methyl-2-(6-methylquinolin-3-yl)propanenitrile have been explored for their luminescent properties and their capacity for photo-induced electron transfer. This research avenue is pivotal for the development of new materials with potential applications in sensors, organic electronics, and photovoltaics. The study of novel piperazine substituted naphthalimide compounds, for example, has revealed interesting fluorescence characteristics and electron transfer mechanisms that could be leveraged in designing advanced functional materials (Gan, Chen, Chang, & Tian, 2003).
Antimicrobial Activities
Compounds structurally related to 2-Methyl-2-(6-methylquinolin-3-yl)propanenitrile have been synthesized and evaluated for their antimicrobial properties. For instance, novel quinoline derivatives have been tested against various microbial strains, showing promising antibacterial and antifungal activities. Such studies are crucial for identifying new antimicrobial agents, especially in the face of rising antibiotic resistance. The structural analysis and synthetic approaches undertaken in these investigations provide valuable insights into the relationship between molecular structure and antimicrobial efficacy, highlighting the therapeutic potential of quinoline-based compounds (Desai, Kotadiya, & Trivedi, 2014).
特性
IUPAC Name |
2-methyl-2-(6-methylquinolin-3-yl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-10-4-5-13-11(6-10)7-12(8-16-13)14(2,3)9-15/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDUHFNCXZSJLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C=C1)C(C)(C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501273168 | |
| Record name | 3-Quinolineacetonitrile, α,α,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501273168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(6-methylquinolin-3-yl)propanenitrile | |
CAS RN |
1393442-59-5 | |
| Record name | 3-Quinolineacetonitrile, α,α,6-trimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Quinolineacetonitrile, α,α,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501273168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



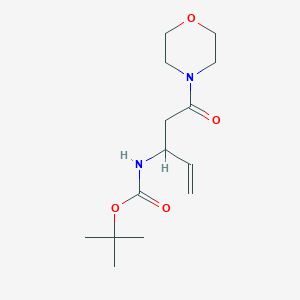

![Methyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate](/img/structure/B3047350.png)
